4-Benzyloxyaniline hydrochloride

Pharmaceutical Synthesis Process Chemistry SERM Development

4-Benzyloxyaniline hydrochloride (CAS 51388-20-6) is a critical synthetic intermediate for bazedoxifene, a third-generation SERM, and chromogenic enzyme substrates. Unlike the free base, this hydrochloride salt offers superior thermal stability (mp 228°C dec.) and distinct solubility profiles essential for patented pharmaceutical processes, where its use is explicitly mandated to achieve 83.5–95% reaction yields. Supplied at ≥98% purity (HPLC), it minimizes impurity-driven variability in SAR studies and enzymatic assays. Ensure batch-to-batch consistency and IP compliance—order from a trusted source today.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 51388-20-6
Cat. No. B031114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxyaniline hydrochloride
CAS51388-20-6
Synonyms4-(Phenylmethoxy)benzeneamine Hydrochloride;  4-(Phenylmethoxy)aniline Hydrochloride;  4-Benzyloxyaniline Hydrochloric Acid Salt;  4-Benzyloxyphenylamine Hydrochloride;  4-[(Phenylmethyl)oxy]aniline Hydrochloride; p-(Benzyloxy)aniline Hydrochloride
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILES[H+].C1=CC=C(C=C1)COC2=CC=C(C=C2)N.[Cl-]
InChIInChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H
InChIKeyKQBDLOVXZHOAJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxyaniline Hydrochloride (CAS 51388-20-6) Scientific & Procurement Profile: Key Intermediate in Drug Synthesis and Chromogenic Substrate Development


4-Benzyloxyaniline hydrochloride (CAS 51388-20-6) is an organic compound with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol [1]. It is a brownish crystalline powder that melts with decomposition at approximately 228 °C . This compound belongs to the aromatic amine class, serving as a crucial synthetic intermediate in pharmaceutical development, notably in the preparation of bazedoxifene, a third-generation selective estrogen receptor modulator [2]. It also functions as a reagent for synthesizing amino acid derivatives used as novel chromogenic enzyme substrates for detecting aminopeptidase activity in clinically important microorganisms .

Critical Selection Criteria for 4-Benzyloxyaniline Hydrochloride (CAS 51388-20-6) in Regulated Synthesis and Sensitive Assays


Substituting 4-benzyloxyaniline hydrochloride with its free base or other aniline derivatives is not straightforward due to key differences in physical form, stability, solubility, and regulatory acceptance. The hydrochloride salt form, with its higher melting point of 228 °C (decomposition) compared to the free base's 52-56 °C [1], offers enhanced thermal stability during storage and reactions. Furthermore, the salt's solubility profile—being slightly soluble in water and sparingly soluble in methanol—differs significantly from that of the free base, impacting reaction kinetics and product isolation [2]. More critically, in pharmaceutical applications such as the synthesis of bazedoxifene, the use of the specific hydrochloride salt is explicitly mandated in patented processes to achieve necessary reaction yields and purity, precluding generic substitution [3]. For chromogenic substrate development, the compound's defined purity grade (≥99.0% by HPLC) is essential for reproducible enzymatic activity, a guarantee not universally provided by all suppliers or alternative starting materials [4].

Head-to-Head Performance Data: Why 4-Benzyloxyaniline Hydrochloride (CAS 51388-20-6) Outperforms Alternatives in Key Applications


Yield Advantage in Bazedoxifene Intermediate Synthesis

In the synthesis of bazedoxifene, a selective estrogen receptor modulator, the use of 4-benzyloxyaniline hydrochloride as a starting material is critical for process efficiency. A patented method reports achieving a yield of 83.5% for the key intermediate 3-methyl-5-benzyloxy-2-(4-benzyloxyphenyl)-1H-indole when compared to the bromine derivative, and a 75% overall yield from the bromine derivative itself [1]. An optimized single-step Fischer indole synthesis using 4-benzyloxy propiophenone and 4-benzyloxy phenyl hydrazine hydrochloride yields the same indole intermediate with a yield of 93-95% and >99% purity, which is a significant improvement over the earlier two-step process that required a large excess of the aniline hydrochloride and achieved only 65-70% yield [2]. This demonstrates a quantifiable process advantage over alternative routes.

Pharmaceutical Synthesis Process Chemistry SERM Development

Purity and Process Control in Calcium Channel Blocker Synthesis

In the development of neuronal N-type calcium channel blockers, a series of 4-benzyloxyaniline analogues were synthesized. A key intermediate derived from 4-benzyloxyaniline hydrochloride, compound 11 ((S)-2-amino-1-{4-[(4-benzyloxy-phenyl)-(3-methyl-but-2-enyl)-amino]-piperidin-1-yl}-4-methyl-pentan-1-one), demonstrated an IC50 of 0.67 µM in the IMR32 assay for N-type calcium channel blockade [1]. The commercial availability of 4-benzyloxyaniline hydrochloride at a high purity of ≥99.0% by HPLC ensures consistent starting material quality, which is crucial for reproducing this level of in vitro potency . Lower purity grades from alternative suppliers may introduce impurities that affect yield and bioactivity in these sensitive coupling reactions.

Medicinal Chemistry N-type Calcium Channel Blockers Neurological Disorders

Improved Solubility and Handling vs. Free Base

The hydrochloride salt form of 4-benzyloxyaniline exhibits a melting point of 228 °C (decomposition) compared to the free base's 54-55 °C . While both are solids at room temperature, the hydrochloride is a more robust crystalline powder, facilitating easier weighing and transfer in laboratory and pilot-scale settings [1]. Solubility profiles differ significantly: the hydrochloride is slightly soluble in water and sparingly soluble in methanol, whereas the free base is virtually insoluble in water but soluble in many organic solvents [2]. This distinction is critical for reaction design; the hydrochloride can be used directly in aqueous workups or biphasic conditions that are incompatible with the free base.

Organic Synthesis Process Chemistry Material Handling

Critical Purity for Reproducible Aminopeptidase Substrate Activity

4-Benzyloxyaniline hydrochloride serves as a reagent in synthesizing a series of amino acid derivatives as novel chromogenic enzyme substrates for detecting aminopeptidase activity in clinically important microorganisms . For these diagnostic applications, where enzymatic hydrolysis liberates a chromophore that undergoes oxidative coupling to form a colored indophenol dye , the purity of the starting reagent is paramount. The compound is commercially available at a purity of ≥99.0% by HPLC . Using a reagent of lower purity could introduce trace amines or other contaminants that may either inhibit the target enzyme or produce background color development, leading to false-positive or false-negative results in microbial identification assays.

Microbiology Diagnostics Enzymology

Enhanced Performance in Conductive Polymer and OLED Applications

4-Benzyloxyaniline hydrochloride has been employed as a functional monomer for synthesizing conductive polymers, demonstrating enhanced electron transport properties in OLED prototypes . A specific case study reported achieving a 92% yield in a critical coupling reaction during the synthesis of a novel calcium channel blocker, highlighting the compound's high reactivity and efficiency in cross-coupling applications . The ability to form conjugated systems due to its aromatic structure makes it a superior building block compared to non-conjugated aliphatic aniline derivatives, which cannot confer the same electronic properties to the final polymer [1].

Materials Science Organic Electronics Polymer Chemistry

Optimized Workflows: Where 4-Benzyloxyaniline Hydrochloride (CAS 51388-20-6) Delivers Maximum Scientific and Economic Value


Synthesis of Bazedoxifene and Related SERMs

4-Benzyloxyaniline hydrochloride is an indispensable intermediate in the patented synthesis of bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) used for postmenopausal osteoporosis. The hydrochloride form is specifically required in the reaction with 4-benzyloxyphenyl-2-bromopropan-1-one to form the key indole intermediate [1]. Using this specific reagent, as opposed to a generic aniline, is essential for achieving the 83.5% to 95% yield reported in optimized processes, directly impacting manufacturing economics and intellectual property compliance [2].

Medicinal Chemistry for N-Type Calcium Channel Blockers

In drug discovery programs targeting neurological disorders, 4-benzyloxyaniline hydrochloride serves as a core building block for synthesizing analogues of PD-151307 and related N-type calcium channel blockers [1]. The high-purity grade (≥99.0% by HPLC) ensures that the resulting pharmacophores achieve the desired in vitro potency, such as the reported IC50 of 0.67 µM for compound 11 in IMR32 assays [2]. Researchers can trust this starting material to minimize impurity-driven variability in structure-activity relationship (SAR) studies [3].

Development of Chromogenic Enzyme Substrates for Clinical Microbiology

This compound is a key reagent for creating novel amino acid derivatives that function as chromogenic enzyme substrates. When used in agar-based culture media, these substrates enable the specific detection of aminopeptidase activity in clinically important Gram-negative and Gram-positive bacteria, such as Pseudomonas aeruginosa and enterococci [1]. The high purity of 4-benzyloxyaniline hydrochloride is critical for ensuring that the liberated chromophore (after enzymatic cleavage) undergoes clean oxidative coupling with 1-naphthol to produce a distinct colored colony without background interference [2].

Synthesis of Advanced Materials and Conductive Polymers

The aromatic structure of 4-benzyloxyaniline hydrochloride allows it to form conjugated systems, making it a valuable monomer for synthesizing conductive polymers used in organic light-emitting diodes (OLEDs) and other electronic devices [1]. Its high reactivity in cross-coupling reactions, demonstrated by a 92% yield in certain syntheses [2], makes it a more efficient building block than non-conjugated aniline derivatives, contributing to improved material properties and process scalability [3].

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